Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate
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Overview
Description
Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and dimethyl but-2-ynedioate in aqueous media . This green, four-component, catalyst-free, and one-pot formation method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of aqueous media and catalyst-free conditions, are likely to be employed to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-1H-pyrazole-3-carboxylate: Another nitrogen-containing heterocycle with similar structural features.
Triazole-pyrimidine hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 6-amino-5-oxohexahydro-1H-pyrrolizine-3-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 6-amino-5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-14-9(13)7-3-2-5-4-6(10)8(12)11(5)7/h5-7H,2-4,10H2,1H3 |
InChI Key |
HNDVOOZQOPMOLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2N1C(=O)C(C2)N |
Origin of Product |
United States |
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